3-Acetyl-5,5-dimethyloxolan-2-one
Description
3-Acetyl-5,5-dimethyloxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolanone ring substituted with an acetyl group at position 3 and two methyl groups at position 5. This compound serves as a versatile building block in organic synthesis, particularly for constructing biologically active heterocycles. For example, it has been utilized to synthesize 2-aminoimidazolin-4-one derivatives with fungicidal properties against agricultural pathogens . Its reactivity in cross-coupling reactions, such as the Suzuki-Miyaura reaction, enables the introduction of aryl groups, expanding its utility in medicinal chemistry . Commercially, it is marketed as a synthetic intermediate (Ref: 3D-HAA39153) with applications in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
3-acetyl-5,5-dimethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5(9)6-4-8(2,3)11-7(6)10/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZYPWNBILIZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(OC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505186 | |
| Record name | 3-Acetyl-5,5-dimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7391-53-9 | |
| Record name | 3-Acetyldihydro-5,5-dimethyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7391-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-5,5-dimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5,5-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-3-methylbutan-2-one with acetic anhydride in the presence of a catalyst . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired lactone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Acetyl-5,5-dimethyloxolan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-acetyl-5,5-dimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt cell membrane integrity and interfere with essential metabolic processes in microorganisms . The compound’s structure allows it to interact with enzymes and other proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
3-Amino-5,5-dimethyloxolan-2-one Hydrochloride
- Key Differences: Replaces the acetyl group with an amino group, forming a hydrochloride salt.
- Impact : Enhanced solubility in polar solvents due to the ionic nature, making it suitable for pharmaceutical formulations (e.g., as a precursor for kinase inhibitors) .
- Synthetic Route : Likely involves reductive amination or substitution of the acetyl group, contrasting with the acetylation methods used for 3-acetyl derivatives.
3-Bromo-5,5-dimethyloxolan-2-one (CAS 67358-52-5)
3-[(2-Aryl)prop-2-en-1-yl]-5,5-dimethyloxolan-2-ones
- Key Differences : Features an aryl-propenyl group instead of acetyl.
- Impact : Improved fungicidal activity against Botrytis cinerea and Rhizoctonia solani compared to the parent compound, demonstrating how aryl substitutions enhance bioactivity .
Heterocyclic Derivatives and Ring Modifications
3-Acetyl-5,5-dimethylbutenolide
- Key Differences: Contains a butenolide (α,β-unsaturated lactone) ring instead of oxolanone.
- Impact: The conjugated double bond in butenolides enhances reactivity in Diels-Alder reactions, whereas oxolanone derivatives are more stable and suited for stepwise functionalization .
ADQ (3-Acetyl-5,8-dichloro-2-((2,4-dichlorophenyl)amino)quinolin-4(1H)-one)
- Key Differences: A quinolinone core with multiple chloro and acetyl groups.
- Impact: Exhibits antitumor activity by inhibiting Akt and Twist1 pathways in hepatocellular carcinoma, a pharmacological niche distinct from the agrochemical applications of 3-acetyl-oxolanone derivatives .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
3-Acetyl-5,5-dimethyloxolan-2-one is a cyclic compound featuring a five-membered oxolane ring with an acetyl group and two methyl groups. This compound has gained attention in various fields, including pharmaceuticals and biochemistry, due to its potential biological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds similar to this compound possess antimicrobial activity against various pathogens.
- Anticancer Effects : Preliminary investigations suggest potential anticancer properties, particularly in inhibiting tumor growth in specific cancer models.
- Neuroprotective Effects : The compound may exhibit neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
A study conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating effective concentrations for inhibiting bacterial growth.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 64 | Escherichia coli |
These results suggest that modifications to the oxolane ring can enhance antimicrobial efficacy.
Anticancer Activity
In a recent study involving prostate cancer cell lines (DU145 and LNCaP), treatment with this compound showed a dose-dependent reduction in cell viability. The compound was tested alongside established chemotherapeutics to evaluate its synergistic effects.
| Treatment | Cell Viability (%) | Statistical Significance |
|---|---|---|
| Control | 100 | - |
| This compound (10 µM) | 75 | p < 0.05 |
| DTX (Docetaxel) + Compound | 50 | p < 0.01 |
The combination treatment exhibited enhanced efficacy compared to monotherapy.
Neuroprotective Effects
Research exploring the neuroprotective properties of the compound revealed its ability to reduce oxidative stress markers in neuronal cells. This was assessed using assays measuring reactive oxygen species (ROS) levels.
| Treatment | ROS Levels (Relative Units) | Statistical Significance |
|---|---|---|
| Control | 100 | - |
| This compound (50 µM) | 60 | p < 0.01 |
These findings indicate that the compound may mitigate oxidative damage in neural tissues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
